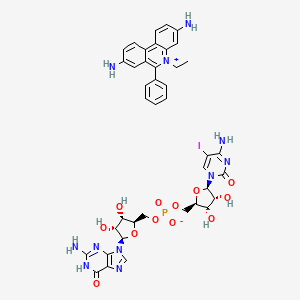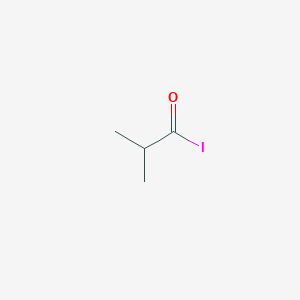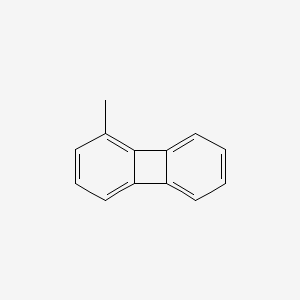
1-Methylbiphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylbiphenylene is an organic compound with the molecular formula C₁₃H₁₀ It is a derivative of biphenylene, where a methyl group is attached to the biphenylene structure
準備方法
The synthesis of 1-Methylbiphenylene typically involves organic reactions that introduce a methyl group to the biphenylene structure. One common method is the methylation of biphenylene using methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Methylbiphenylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenylene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of this compound. Common reagents include nitric acid for nitration and bromine for bromination.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces reduced biphenylene derivatives.
科学的研究の応用
1-Methylbiphenylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s derivatives may have pharmacological properties that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Methylbiphenylene exerts its effects depends on its interaction with molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. The specific pathways and molecular targets involved in these reactions are determined by the nature of the reagents and conditions used.
類似化合物との比較
1-Methylbiphenylene can be compared with other similar compounds, such as biphenylene and methyl-substituted biphenyls. While biphenylene itself is a polycyclic aromatic hydrocarbon with unique electronic properties, the addition of a methyl group in this compound introduces new reactivity and potential applications. Similar compounds include:
Biphenylene: The parent compound without the methyl group.
Methylbiphenyls: Compounds with methyl groups attached to biphenyl structures at different positions.
特性
CAS番号 |
64472-44-2 |
|---|---|
分子式 |
C13H10 |
分子量 |
166.22 g/mol |
IUPAC名 |
1-methylbiphenylene |
InChI |
InChI=1S/C13H10/c1-9-5-4-8-12-10-6-2-3-7-11(10)13(9)12/h2-8H,1H3 |
InChIキー |
RFOJJZBDYVRVLG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=CC=CC=C3C2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


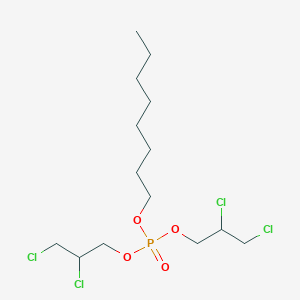
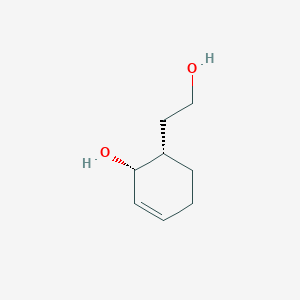
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
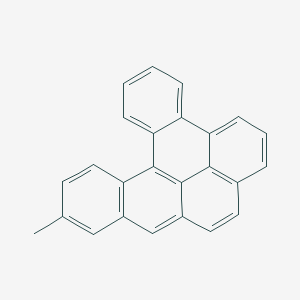
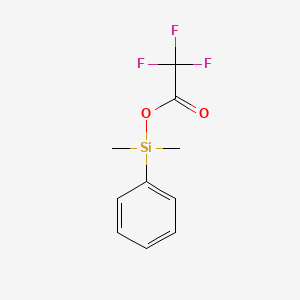
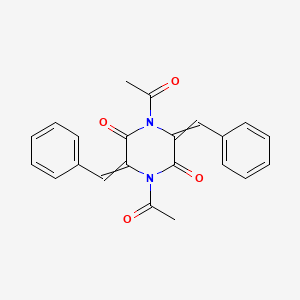
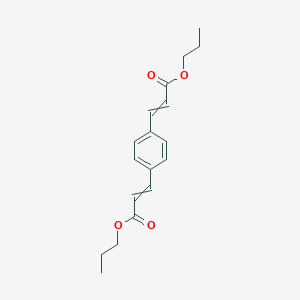
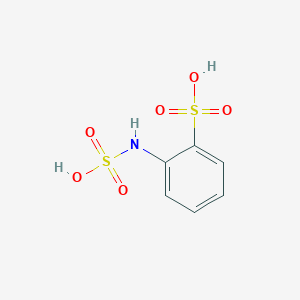
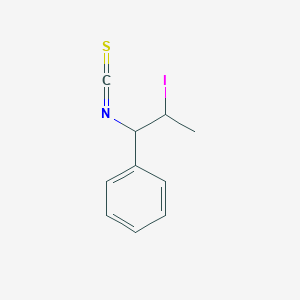
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
